REACTION_CXSMILES
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C[O:2][CH2:3][C:4]1[S:8][N:7]=[N:6][C:5]=1[C:9]([O:11][CH3:12])=[O:10].BrBr>C(Cl)(Cl)(Cl)Cl>[CH:3]([C:4]1[S:8][N:7]=[N:6][C:5]=1[C:9]([O:11][CH3:12])=[O:10])=[O:2]
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Name
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|
Quantity
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4.18 g
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Type
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reactant
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Smiles
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COCC1=C(N=NS1)C(=O)OC
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Name
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|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
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Quantity
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4.18 g
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Type
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reactant
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Smiles
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BrBr
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was refluxed upon irradiation with long wavelength UV light (100 watts) for 3 h
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Duration
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3 h
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Type
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CUSTOM
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Details
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The volatiles were evaporated in vacuo
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Type
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CUSTOM
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Details
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the crude material purified by flash chromatography
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Name
|
|
Type
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product
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Smiles
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C(=O)C1=C(N=NS1)C(=O)OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |